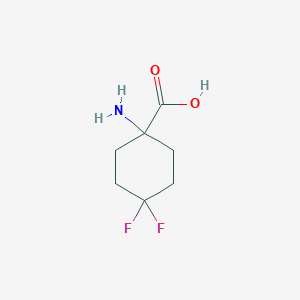
1-(3-Amino-4-methylphenyl)ethanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Amino-4-methylphenyl)ethanone hydrochloride is an organic compound with the molecular formula C9H11NO·HCl It is a hydrochloride salt of 1-(3-amino-4-methylphenyl)ethanone, which is a derivative of acetophenone
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Amino-4-methylphenyl)ethanone hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-amino-4-methylacetophenone with hydrochloric acid. The reaction typically takes place under controlled temperature conditions to ensure the formation of the hydrochloride salt. The process can be summarized as follows:
- Dissolve 3-amino-4-methylacetophenone in an appropriate solvent such as ethanol.
- Add hydrochloric acid to the solution while maintaining the temperature at around 0-5°C.
- Stir the mixture for a specific duration to allow the formation of the hydrochloride salt.
- Filter the resulting precipitate and wash it with cold ethanol to obtain the pure product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated systems for temperature control, mixing, and filtration ensures consistent product quality.
化学反应分析
Types of Reactions: 1-(3-Amino-4-methylphenyl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-amino-4-methylbenzoic acid.
Reduction: Formation of 1-(3-amino-4-methylphenyl)ethanol.
Substitution: Formation of N-substituted derivatives depending on the reagent used.
科学研究应用
1-(3-Amino-4-methylphenyl)ethanone hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(3-amino-4-methylphenyl)ethanone hydrochloride depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ketone group can participate in nucleophilic addition reactions, affecting enzyme function and protein interactions. The exact pathways involved vary depending on the specific application and target molecule.
相似化合物的比较
- 1-(3-Amino-4-chlorophenyl)ethanone hydrochloride
- 1-(3-Amino-2-nitrophenyl)ethanone hydrochloride
- 1-(4-Aminophenyl)ethanone hydrochloride
Uniqueness: 1-(3-Amino-4-methylphenyl)ethanone hydrochloride is unique due to the presence of both an amino group and a methyl group on the aromatic ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications. The methyl group enhances the compound’s lipophilicity, potentially improving its interaction with biological membranes and increasing its bioavailability.
属性
IUPAC Name |
1-(3-amino-4-methylphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-6-3-4-8(7(2)11)5-9(6)10;/h3-5H,10H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBKKLMPHRHDBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1373063.png)
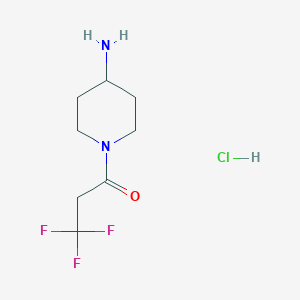
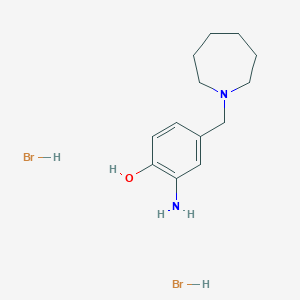
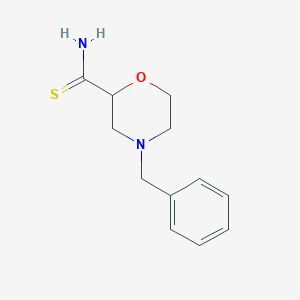
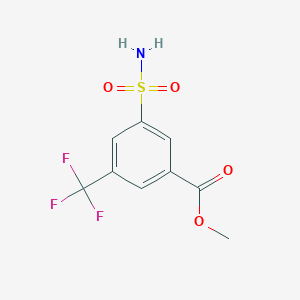
![3-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373075.png)
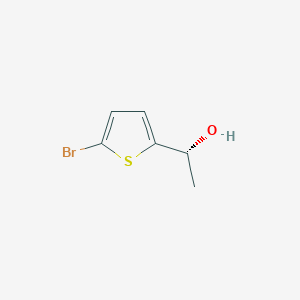
![4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B1373077.png)
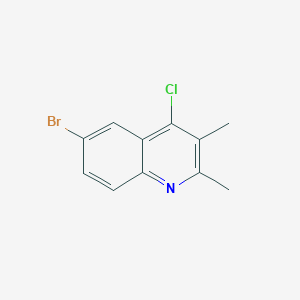
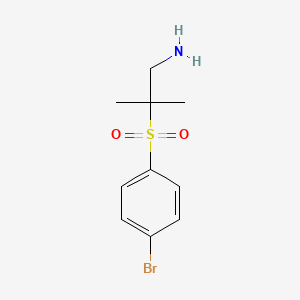

![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1373082.png)
